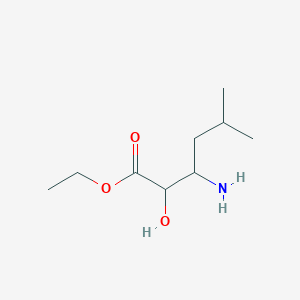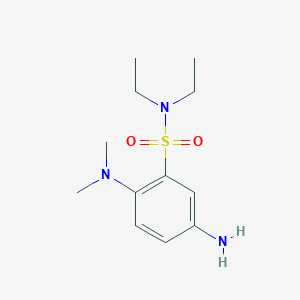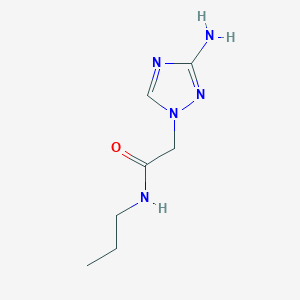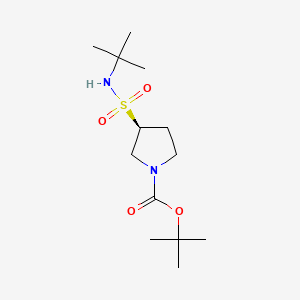
tert-Butyl (S)-3-(N-(tert-butyl)sulfamoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrrolidine intermediate with a sulfamoylating agent under suitable conditions.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or other tert-butylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions could target the pyrrolidine ring or the sulfamoyl group.
Substitution: Substitution reactions may occur at the tert-butyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound could be used to study the effects of sulfamoyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.
Medicine
In medicine, compounds containing pyrrolidine rings and sulfamoyl groups are often explored for their potential therapeutic properties. This compound might be investigated for its activity against certain diseases or conditions.
Industry
In industrial applications, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of both a tert-butyl group and a sulfamoyl group on the pyrrolidine ring may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H26N2O4S |
|---|---|
Peso molecular |
306.42 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
Clave InChI |
AVVZCKQKEQLPML-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)NS(=O)(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


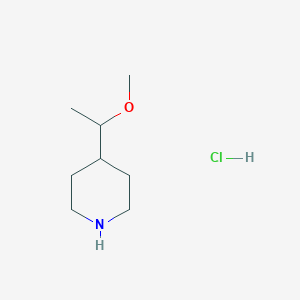

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
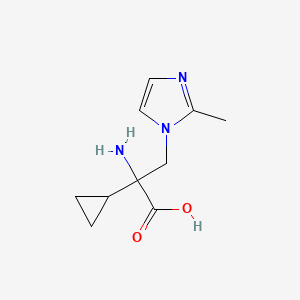
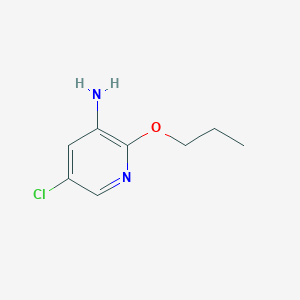
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
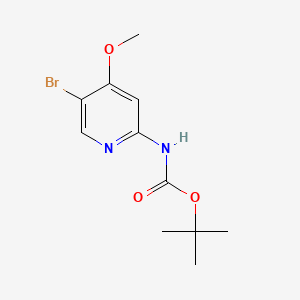
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
